quinoline-5,6-diamine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
quinoline-5,6-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;;/h1-5H,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSREGFVBKZFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Quinoline 5,6 Diamine Dihydrochloride and Its Derivatives
Established Synthetic Pathways for ortho-Diaminoquinolines
Traditional synthetic routes to ortho-diaminoquinolines often rely on multi-step sequences involving the construction of the quinoline (B57606) core followed by the introduction or unmasking of the diamine functionality. These established methods, while sometimes suffering from harsh conditions or limited yields, form the foundation of quinoline chemistry.
Cyclization Reactions and Modified Skraup Syntheses
Cyclization reactions are fundamental to the construction of the quinoline nucleus. The Skraup synthesis, one of the oldest and most well-known methods, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgpharmaguideline.comchemistry-online.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778), followed by cyclization and oxidation to form the quinoline ring. iipseries.orgpharmaguideline.com
Modifications to the Skraup reaction have been developed to moderate the often violent and exothermic nature of the original protocol and to improve yields. chemistry-online.comresearchgate.net These modifications include the addition of moderators like boric acid or ferrous sulfate (B86663) and the use of alternative solvents or catalysts. chemistry-online.com A significant variation is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. nih.govnih.gov
In the context of ortho-diaminoquinolines, these cyclization strategies are typically employed using a substituted aniline precursor. For instance, the Skraup reaction can be performed on 3-nitroaniline (B104315) to produce 7-nitroquinoline (B188568). researchgate.net This nitroquinoline then serves as a key intermediate that can undergo further functionalization and reduction to ultimately yield 7,8-diaminoquinoline, an isomer of the target compound. researchgate.net Similarly, the Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group, provides another route to the quinoline core that can be adapted for diamine synthesis. nih.govnih.gov
| Cyclization Reaction | Key Reactants | Product Type | Reference |
| Skraup Synthesis | Aromatic amine, glycerol, H₂SO₄, oxidizing agent | Unsubstituted or substituted quinolines | iipseries.orgchemistry-online.com |
| Doebner-von Miller | Aromatic amine, α,β-unsaturated carbonyl | 2- and 4-substituted quinolines | nih.govnih.gov |
| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, active methylene compound | 2,3-substituted quinolines | nih.govnih.gov |
| Combes Synthesis | Aromatic amine, β-diketone | 2,4-disubstituted quinolines | wikipedia.org |
Reductive Methodologies
Reductive methods are crucial for converting precursors, particularly nitro-substituted quinolines, into the desired diamines. The reduction of a dinitroquinoline or, more commonly, an amino-nitroquinoline is a standard final step in many synthetic sequences.
A variety of reducing agents can be employed for this transformation. Classical conditions include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). orgsyn.org Catalytic hydrogenation using palladium on charcoal (Pd/C) is also a highly effective method, though it can sometimes lead to dehalogenation if other sensitive groups are present on the quinoline ring. nih.gov To circumvent such side reactions, milder conditions have been developed. For example, the reduction of a nitro group in the presence of a halogen can be achieved using iron powder with ammonium (B1175870) chloride in an aqueous solvent, a modification of the Béchamp reduction. nih.gov
A more specialized reductive strategy involves the deselenation of a 1,2,5-selenadiazole ring fused to the quinoline core. This approach provides a direct route to ortho-diaminoquinolines. researchgate.net The synthesis begins with an angularly annelated selenadiazoloquinolone. Reductive deselenation of this intermediate successfully yields the corresponding ortho-diaminoquinoline. researchgate.net This method is particularly valuable for creating novel 4-chloro-o-diaminoquinolines. researchgate.net
| Reductive Method | Reagents | Substrate Example | Notes | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | Amino-nitroquinoline | High efficiency; risk of dehalogenation | researchgate.netnih.gov |
| Metal/Acid Reduction | Fe/HCl, Sn/HCl, SnCl₂ | Dinitroquinoline | Classic, strong reducing conditions | researchgate.netorgsyn.org |
| Modified Béchamp | Fe, NH₄Cl | Halogenated amino-nitroquinoline | Milder conditions, avoids dehalogenation | nih.gov |
| Reductive Deselenation | - | Selenadiazoloquinoline | Direct route to o-diamines | researchgate.net |
Substitution Reactions for Diamine Introduction
The introduction of amino groups onto a pre-formed quinoline ring can also be achieved through substitution reactions. Nucleophilic aromatic substitution (SNAr) is a common strategy, particularly on quinoline rings activated by electron-withdrawing groups or containing a good leaving group like a halogen.
One established pathway to an ortho-diamine precursor involves the direct amination of a nitroquinoline. For example, 7-nitroquinoline can be reacted with hydroxylamine (B1172632) under basic conditions to introduce an amino group at the 8-position, yielding 8-amino-7-nitroquinoline. researchgate.net This product can then be readily reduced to the target 7,8-diaminoquinoline. researchgate.net
Another versatile method involves the displacement of a chloro substituent with an azide (B81097) ion (from sodium azide), followed by reduction of the resulting azidoquinoline to an aminoquinoline. mdpi.com The Staudinger reaction, using triphenylphosphine (B44618) followed by hydrolysis, is a mild and effective way to perform this reduction, avoiding the potentially harsh conditions of other methods that could affect sensitive functional groups. mdpi.com This two-step sequence provides a reliable means of installing an amino group at a specific position on the quinoline scaffold.
Novel and Catalytic Synthesis Protocols
Modern synthetic chemistry has focused on developing more efficient, atom-economical, and versatile methods for constructing complex molecules. These include multi-component reactions and transition-metal-catalyzed cross-coupling reactions, which offer significant advantages over traditional linear syntheses.
Multi-component Reaction (MCR) Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, have become powerful tools in heterocyclic synthesis. researchgate.netrsc.org They offer high efficiency and molecular diversity from readily available starting materials. rsc.org
Several MCRs have been adapted for quinoline synthesis. The Povarov reaction is a prominent example, typically involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. nih.gov Variations of this reaction using alkynes can directly yield fully aromatic quinoline derivatives. nih.gov
While the direct synthesis of quinoline-5,6-diamine (B1297419) via an MCR is not widely documented, the flexibility of these methods allows for the use of functionalized starting materials. For instance, a suitably substituted diaminobenzene derivative could potentially be used as the aniline component in a Povarov-type reaction to construct the quinoline-5,6-diamine framework in a highly convergent manner. The development of such MCRs remains an active area of research, promising more streamlined access to complex quinoline derivatives. rsc.org
Palladium-Mediated Cross-Coupling and Amination Reactions
Palladium-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods are instrumental in both the construction and functionalization of the quinoline ring system. rsc.orgnih.govmdpi.com
Palladium catalysts can be used to assemble the quinoline core itself through oxidative cyclization or cascade reactions. rsc.orgnih.gov For example, processes involving the palladium-catalyzed cyclization of anilines with allyl alcohols have been developed, offering a route to the quinoline scaffold under relatively mild conditions. rsc.orgmdpi.com
More frequently, palladium catalysis is employed to functionalize a pre-existing halo-quinoline. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a powerful tool for introducing amino groups. nih.gov This reaction could be applied to a dihaloquinoline or a halo-aminoquinoline to introduce the required diamine functionality. Similarly, the Suzuki coupling, which forms a carbon-carbon bond between an aryl halide and a boronic acid, can be used to build complexity on the quinoline core before the introduction of the diamine groups. nih.gov These reactions are valued for their high functional group tolerance and broad substrate scope, making them essential tools in modern synthetic strategies for complex targets like quinoline-5,6-diamine derivatives. researchgate.netnih.gov
| Reaction Name | Catalyst/Reagents | Bond Formed | Application in Quinoline Synthesis | Reference |
| Buchwald-Hartwig Amination | Pd catalyst, base, ligand | C-N | Introduction of amino groups onto a haloquinoline | nih.gov |
| Suzuki Coupling | Pd catalyst, base | C-C | Functionalization of the quinoline core | nih.gov |
| Oxidative Cyclization | Pd catalyst, oxidant | C-C, C-N | Construction of the quinoline ring from anilines | rsc.orgmdpi.com |
| Sonagashira Coupling | Pd catalyst, Cu(I) cocatalyst | C-C (alkyne) | Alkynylation of a haloquinoline | researchgate.net |
Lewis Acid Catalyzed Transformations
Lewis acid catalysis is a cornerstone in the synthesis of quinoline derivatives, notably through reactions like the Friedländer synthesis. This reaction, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is significantly enhanced by the presence of a Lewis acid. nih.gov These catalysts activate the carbonyl group, facilitating the initial condensation and subsequent cyclization and dehydration steps to form the quinoline ring.
Various Lewis acids have been employed to promote quinoline synthesis, each offering distinct advantages in terms of reaction conditions and efficiency. Superacids such as trifluoromethanesulfonic acid (TFA) have been utilized as both a reaction medium and catalyst for constructing quinoline scaffolds through the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com In some protocols, a combination of a Lewis acid and a base is used to facilitate the cyclization process, demonstrating operational simplicity and a broad substrate scope. rsc.org The choice of catalyst can be crucial, with inexpensive and benign options like iron(III) chloride being used for domino reactions that produce substituted quinolines. organic-chemistry.org
Table 1: Examples of Lewis Acid Catalysts in Quinoline Synthesis
| Catalyst Type | Specific Catalyst | Reaction Type | Key Features |
|---|---|---|---|
| Superacid | Trifluoromethanesulfonic acid (TFA) | Condensation/Cyclization | Acts as both catalyst and medium; high efficiency. mdpi.com |
| Iron Halide | Iron(III) chloride (FeCl₃) | Povarov/Oxidation Tandem | Inexpensive, benign catalyst for domino reactions. organic-chemistry.org |
| Combined System | Lewis Acid + Base | 6π Electron Cyclization | Operationally simple with broad substrate scope. rsc.org |
Research has also explored metal-free heterogeneous catalysts with Brønsted acid sites, which have shown remarkable acceleration in quinoline formation, highlighting the pivotal role of acid catalysis in these synthetic pathways. nih.gov
Oxidative Annulation Strategies
Oxidative annulation has emerged as a powerful and atom-economical strategy for constructing the quinoline core. These methods often involve transition-metal-catalyzed C-H bond activation, allowing for the direct formation of the heterocyclic ring without pre-functionalized starting materials. mdpi.comsnnu.edu.cn This approach is advantageous for its efficiency and for minimizing waste products.
Transition metals such as rhodium, ruthenium, cobalt, and copper are frequently used to catalyze these transformations. mdpi.com For instance, rhodium(III)-catalyzed oxidative annulation of pyridines has been developed as a direct and atom-economic route to quinolines. snnu.edu.cn Similarly, ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation provides access to substituted quinolines under simple conditions. mdpi.com Copper-catalyzed tandem aerobic oxidative cyclization from 2-vinylanilines is another notable method that utilizes dioxygen as the ideal green oxidant. researchgate.net
These strategies often proceed through mechanisms involving C-H bond activation, cyclization, and subsequent aromatization. mdpi.com The choice of metal catalyst and oxidant is critical to the success and selectivity of the reaction.
Table 2: Selected Oxidative Annulation Strategies for Quinoline Synthesis
| Catalyst System | Starting Materials | Oxidant | Key Strategy |
|---|---|---|---|
| Rhodium (Rh) | Aniline derivatives and alkynyl esters | Internal | C-H activation and cyclization. mdpi.com |
| Ruthenium (Ru) | Enaminones and anthranils | - | Aza-Michael addition and intramolecular annulation. mdpi.com |
| Copper (Cu) | 2-Vinylanilines and 2-methylquinolines | Dioxygen (O₂) | Aerobic oxidative cyclization via C(sp³)-H/C(sp²)-H functionalization. researchgate.net |
| Palladium (Pd) | Aryl allyl alcohols and anilines | - | Oxidative cyclization. researchgate.net |
Regioselective Synthesis of Quinoline-5,6-diamine Dihydrochloride (B599025) Isomers
Achieving regioselectivity is a significant challenge in the synthesis of polysubstituted quinolines, including diamino isomers. The substitution pattern on the final quinoline ring is determined by the starting materials and the reaction mechanism. For instance, in the Friedländer synthesis, the reaction between an unsymmetrical ketone and a 2-aminoaryl ketone can lead to a mixture of regioisomers. researchgate.net However, these isomers can often be separated using techniques like silica (B1680970) gel column chromatography. researchgate.net
The synthesis of specific isomers like quinoline-5,6-diamine requires careful selection of precursors where the amino or nitro groups are already positioned correctly on the aniline starting material. The classic Skraup synthesis, which uses glycerol and sulfuric acid, or the Doebner-von Miller reaction, can be adapted with substituted anilines to control the final substitution pattern. wikipedia.org
More advanced methods focus on the regioselective functionalization of the pre-formed quinoline ring through C-H activation. mdpi.com While direct C-H amination at the 5 and 6 positions is challenging, a common strategy involves the synthesis of a dinitroquinoline precursor, followed by reduction of the nitro groups to the corresponding diamine. The initial nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, which must be separated before further functionalization and a second nitration step. The subsequent reduction of the dinitroquinoline intermediate yields the desired diaminoquinoline.
Advanced Purification and Isolation Techniques for Diaminoquinoline Intermediates
A common and effective technique for purifying basic compounds like diaminoquinolines is the formation of acid addition salts. google.com Treatment of the crude product with an acid, such as hydrochloric acid (to form the dihydrochloride salt) or hydrobromic acid, often results in a crystalline solid that can be easily purified by recrystallization from a suitable solvent like ethanol (B145695) or a mixture of ethanol and hexanes. google.com This method is highly effective for separating the target compound from non-basic impurities.
Chromatographic techniques are also widely employed. Column chromatography using silica gel is a standard method for separating quinoline derivatives and their intermediates. google.com The choice of eluent is crucial; a common system involves a mixture of a non-polar solvent like hexanes with a more polar solvent and a small amount of a basic modifier, such as triethylamine, to prevent the highly basic diamine from streaking on the acidic silica gel. google.com
For intermediates that are poorly soluble in common organic solvents, purification can sometimes be achieved by trituration, where the crude product is washed with a solvent in which the impurities are soluble but the desired product is not. nih.gov Furthermore, the isolation of reaction intermediates, such as dihydroquinolines in the Doebner-Miller synthesis, can provide mechanistic insights and allow for controlled subsequent reactions. researchgate.net
Table 3: Purification and Isolation Techniques for Diaminoquinoline and Intermediates
| Technique | Description | Application |
|---|---|---|
| Salt Formation & Recrystallization | Conversion of the basic amine to a salt (e.g., dihydrochloride) followed by crystallization from solvents like ethanol. google.com | Final purification of quinoline-5,6-diamine; removal of non-basic impurities. |
| Column Chromatography | Separation on a stationary phase like silica gel using a mobile phase (e.g., hexanes/triethylamine/ethanol). google.com | Purification of crude quinoline intermediates; separation of isomers. researchgate.netgoogle.com |
| Trituration | Washing the crude solid with a solvent to dissolve impurities while the product remains insoluble. nih.gov | Purification of products with low solubility in organic solvents. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Quinoline-5,6-diamine Dihydrochloride |
| Quinoline |
| Trifluoromethanesulfonic acid (TFA) |
| Iron(III) chloride |
| Rhodium |
| Ruthenium |
| Cobalt |
| Copper |
| Dioxygen |
| Palladium |
| Silver |
| 5-Nitroquinoline |
| 8-Nitroquinoline |
| Ethanol |
| Hexane |
| Triethylamine |
| Hydrochloric acid |
Advanced Spectroscopic and Structural Characterization of Quinoline 5,6 Diamine Dihydrochloride
High-Resolution Spectroscopic Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering detailed insights into molecular structure. For quinoline-5,6-diamine (B1297419) dihydrochloride (B599025), ¹H and ¹³C NMR are particularly informative.
¹H NMR Spectroscopy: The proton NMR spectrum of quinoline (B57606) derivatives can be complex due to the various protons in distinct chemical environments. In quinoline itself, the protons of the heterocyclic ring typically appear at lower fields compared to those on the benzene (B151609) ring. The chemical shifts are influenced by substituent effects, and in the case of quinoline-5,6-diamine dihydrochloride, the presence of two amino groups and their protonation to form the dihydrochloride salt significantly impacts the electronic distribution within the aromatic system. It has been noted that interactions between quinoline molecules in solution can lead to concentration-dependent chemical shift changes, which are thought to arise from aromatic stacking interactions. uncw.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring system are characteristic and can be assigned based on established data for quinoline and its derivatives. For instance, in the parent quinoline molecule, distinct signals are observed for each of the nine carbon atoms. The introduction of the diamine groups at the 5 and 6 positions, along with their protonation, would be expected to cause notable shifts in the signals of the carbons in the benzene portion of the quinoline ring system.
| Nucleus | Typical Chemical Shift Range (ppm) for Quinoline Derivatives |
| ¹H | Aromatic protons typically resonate between 7.0 and 9.0 ppm. Protons on the pyridine (B92270) ring are generally downfield from those on the benzene ring. |
| ¹³C | Aromatic carbons typically appear in the range of 120-150 ppm. Carbons adjacent to the nitrogen atom are generally shifted downfield. |
Note: Specific chemical shift values for this compound require experimental determination and were not available in the searched literature.
High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₉N₃·2HCl), HRMS would provide a highly accurate mass measurement of the protonated molecular ion of the free base, [C₉H₉N₃+H]⁺, allowing for the unambiguous confirmation of its molecular formula. nih.govguidechem.com The calculated monoisotopic mass of the free base, quinoline-5,6-diamine, is 159.079647300 Da. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass-to-charge ratio. In the analysis of quinoline and its derivatives, GC-MS can be used for both qualitative and quantitative purposes. madison-proceedings.com The retention time in the gas chromatograph provides a characteristic identifier for the compound, while the mass spectrum reveals its fragmentation pattern upon electron ionization. For quinoline, characteristic ion peaks are observed at m/z 129, 102, 123, and 51. madison-proceedings.com The fragmentation pattern of quinoline-5,6-diamine would be expected to show a molecular ion peak corresponding to the free base and subsequent fragmentation ions resulting from the loss of amino groups and cleavage of the ring system.
Vibrational spectroscopy techniques like FTIR and Raman provide information about the functional groups and bonding within a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups. Key expected vibrations include:
N-H stretching: The presence of the amino groups will give rise to stretching vibrations, typically in the region of 3300-3500 cm⁻¹. researchgate.net
Aromatic C-H stretching: These vibrations are expected to appear in the 3000-3100 cm⁻¹ region. researchgate.net
C=C and C=N stretching: Vibrations associated with the quinoline ring system will be observed in the 1400-1600 cm⁻¹ range.
N-H bending: Bending vibrations of the amino groups would also be present.
The protonation of the amino groups to form the dihydrochloride salt would likely influence the position and shape of the N-H stretching and bending bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. For quinoline derivatives, characteristic bands can be assigned to specific vibrational modes. researchgate.net Analysis of both FTIR and Raman spectra, often supported by theoretical calculations, allows for a comprehensive characterization of the vibrational properties of the molecule. researchgate.net
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of quinoline derivatives typically shows multiple absorption bands related to π-π* and n-π* electronic transitions. scielo.bracs.org For quinoline itself, absorption bands are observed around 280 nm and 350 nm. scielo.br The presence of amino groups, which are strong auxochromes, is expected to cause a red-shift (bathochromic shift) in the absorption maxima of quinoline-5,6-diamine compared to the parent quinoline. The protonation of the amino groups in the dihydrochloride salt can further influence the electronic transitions and thus the absorption spectrum. rsc.org
Photoluminescence (Fluorescence) Spectroscopy: Many quinoline derivatives exhibit fluorescence. The emission properties are sensitive to the molecular structure and the surrounding environment, such as the polarity of the solvent. scielo.bracs.org The protonation of the nitrogen atom in the quinoline ring is known to cause a red-shift in the emission wavelength and can lead to an enhancement of fluorescence intensity. rsc.org The fluorescence of this compound would be influenced by the electron-donating amino groups and their protonated state. Some quinoline derivatives also exhibit phosphorescence at low temperatures. scielo.br
| Spectroscopic Technique | Typical Wavelength/Wavenumber Range for Quinoline Derivatives |
| UV-Vis Absorption | ~250-400 nm, with bands corresponding to π-π* and n-π* transitions. scielo.bracs.org |
| Fluorescence Emission | Emission maxima can vary widely depending on substituents and solvent, often in the 350-500 nm range. scielo.brresearchgate.net |
Crystallographic and Microscopic Investigations
Electron Microscopy (TEM, SEM) for Morphological and Microstructural Analysis
No studies detailing the use of Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to analyze the morphology and microstructure of this compound were found. As a result, information regarding its particle size, shape, surface topography, and internal structure is not available in the reviewed literature.
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Impedance Spectroscopy)
Due to the absence of specific research on this compound in these areas, no data tables or detailed research findings can be presented.
Computational and Theoretical Approaches to Quinoline 5,6 Diamine Dihydrochloride Chemistry
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is widely used to study the properties of quinoline (B57606) derivatives. scirp.orgrsc.org DFT calculations are instrumental in predicting a range of molecular properties, from optimized geometries to electronic and thermodynamic parameters. scirp.org
A fundamental step in computational analysis is determining the most stable three-dimensional structure of a molecule. Geometry optimization calculations using DFT methods, such as the B3LYP functional combined with basis sets like 6-311G(d,p), are employed to find the minimum energy conformation of quinoline-5,6-diamine (B1297419) dihydrochloride (B599025). researchgate.net This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. The results of these calculations provide a detailed picture of the molecule's shape and can be compared with experimental data if available. scirp.orgresearchgate.net The optimized structure serves as the foundation for all subsequent computational analyses.
Table 1: Representative Calculated Geometric Parameters for a Quinoline Core Structure
This table illustrates typical bond length and angle values that would be determined for the quinoline framework of the target molecule through DFT calculations.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length | C-C (aromatic) | ~1.36 - 1.42 Å |
| C-N (in ring) | ~1.36 - 1.38 Å | |
| C-H | ~1.08 Å | |
| C-N (amine) | ~1.39 Å | |
| Bond Angle | C-N-C (in ring) | ~117° |
| C-C-C (in ring) | ~118° - 122° | |
| H-N-H (amine) | ~112° |
The electronic properties of a molecule are crucial for understanding its reactivity. DFT is used to analyze the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer. scirp.orgresearchgate.net
Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the charge distribution on the molecule. researchgate.net These maps use a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby identifying reactive sites. researchgate.net Natural Bond Orbital (NBO) analysis can further elucidate charge transfer and conjugative interactions within the molecular system.
Table 2: Typical Electronic Properties Calculated for Quinoline Derivatives
This table shows examples of electronic parameters that would be calculated for quinoline-5,6-diamine dihydrochloride to predict its reactivity.
| Property | Symbol | Representative Calculated Value |
| HOMO Energy | EHOMO | -6.65 eV |
| LUMO Energy | ELUMO | -1.82 eV |
| HOMO-LUMO Energy Gap | ΔE | 4.83 eV |
| Dipole Moment | µ | ~2.0 D |
Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies of this compound. scirp.org These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. researchgate.net
To improve agreement with experimental results, the calculated wavenumbers are often scaled by an appropriate factor. Furthermore, Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode, clarifying the contribution of different internal coordinates to each frequency.
Table 3: Representative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)
This table illustrates how DFT calculations can predict the vibrational spectrum, aiding in the assignment of experimental IR and Raman bands.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
| N-H Stretch (Amine) | ~3450 cm⁻¹ | ~3460 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3050 cm⁻¹ | ~3055 cm⁻¹ |
| C=C/C=N Ring Stretch | ~1590 cm⁻¹ | ~1595 cm⁻¹ |
| N-H Bend (Amine) | ~1620 cm⁻¹ | ~1625 cm⁻¹ |
DFT can also be used to calculate key thermodynamic properties based on the vibrational analysis. Parameters such as zero-point vibrational energy (ZPVE), thermal energy, entropy, and specific heat capacity can be determined at a given temperature, typically standard temperature and pressure (298.15 K and 1 atm). scirp.org These calculations provide valuable information on the stability and energy of the molecule. researchgate.net
Table 4: Calculated Thermodynamic Parameters for a Quinoline Derivative
This table presents typical thermodynamic data obtained from frequency calculations for a molecule like this compound.
| Thermodynamic Parameter | Symbol | Representative Calculated Value |
| Zero-Point Vibrational Energy | ZPVE | ~120 kcal/mol |
| Thermal Energy | E | ~125 kcal/mol |
| Molar Specific Heat Capacity | Cv | ~40 cal/mol·K |
| Entropy | S | ~95 cal/mol·K |
Advanced Quantum Chemical Calculations for Reaction Energetics and Pathways
Beyond static molecular properties, quantum chemical calculations are employed to study the reactivity of this compound in chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products for a given reaction. These calculations allow for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction kinetics and thermodynamics. This information is invaluable for predicting reaction outcomes, optimizing synthetic routes, and understanding potential metabolic transformations of the compound.
Molecular Dynamics and Simulation Methodologies
While quantum mechanics provides a detailed electronic picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a set of parameters known as a force field (e.g., AMBER, CHARMM). nih.gov
For this compound, MD simulations can be used to study its conformational flexibility, its interaction with solvent molecules, or its binding to a biological target such as an enzyme or a DNA molecule. nih.govresearchgate.net By analyzing the simulation trajectory, researchers can investigate the stability of different conformations, identify key intermolecular interactions like hydrogen bonds, and calculate binding free energies to predict binding affinity. researchgate.net
Table 5: Key Components of a Typical Molecular Dynamics Simulation Setup
This table outlines the essential parameters defined for conducting an MD simulation to study the dynamic behavior of the target compound.
| Component | Description | Example |
| Force Field | A set of functions and parameters used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Solvent Model | Explicit or implicit representation of the solvent (e.g., water). | TIP3P (explicit water) |
| Ensemble | Statistical mechanics ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Simulation Time | The duration over which the system's dynamics are simulated. | 100 nanoseconds (ns) |
| Integration Timestep | The small time interval at which the equations of motion are solved. | 2 femtoseconds (fs) |
Derivatization and Synthetic Utility of Quinoline 5,6 Diamine Dihydrochloride in Organic Synthesis
Precursor Role in the Synthesis of Fused Heterocyclic Systems
The strategic placement of the two amino groups in quinoline-5,6-diamine (B1297419) dihydrochloride (B599025) makes it an ideal starting material for the synthesis of various fused heterocyclic systems. These reactions typically involve the formation of new rings by capitalizing on the nucleophilicity of the diamine.
Cyclocondensation Reactions leading to Quinoxaline (B1680401) Derivatives.researchgate.net
Quinoxalines and their derivatives are a significant class of nitrogen-containing heterocycles with a wide range of pharmacological activities. nih.gov The synthesis of quinoxaline derivatives often involves the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.netsapub.org Quinoline-5,6-diamine, with its ortho-diamine functionality, readily undergoes cyclocondensation reactions with α-dicarbonyl compounds to yield pyrido[2,3-b]pyrazines, which are aza-analogs of quinoxalines. nih.gov
This reaction is a versatile method for creating complex polycyclic aromatic systems. The general reaction involves the condensation of the diamine with a 1,2-diketone, leading to the formation of a pyrazine (B50134) ring fused to the quinoline (B57606) core. jlu.edu.cn The reaction conditions can often be mild, sometimes proceeding at room temperature in a suitable solvent like a mixture of ethanol (B145695) and water. sid.ir The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents onto the newly formed pyrazine ring, providing a straightforward route to a library of quinoxaline analogs.
Table 1: Examples of Cyclocondensation Reactions
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Quinoline-5,6-diamine | Glyoxal | Pyrido[2,3-b]pyrazine |
| Quinoline-5,6-diamine | Biacetyl | 2,3-Dimethylpyrido[2,3-b]pyrazine |
Pyrimidoquinoline Synthesis from Diaminoquinoline Precursors.researchgate.net
Pyrimidoquinolines are another class of fused heterocyclic compounds with significant biological relevance. nih.gov The synthesis of these structures can be achieved from diaminoquinoline precursors through various synthetic strategies. One common approach involves the reaction of the diamine with a reagent that can provide the necessary two-carbon unit to form the pyrimidine (B1678525) ring.
For instance, the reaction of quinoline-5,6-diamine with reagents like β-ketoesters or malonic acid derivatives can lead to the formation of pyrimido[4,5-b]quinolines. These syntheses often proceed through an initial acylation or condensation at one of the amino groups, followed by an intramolecular cyclization and dehydration to form the final tricyclic system. The specific reagents and reaction conditions can be tailored to introduce a variety of substituents on the pyrimidine ring, such as oxo or amino groups.
Synthesis of other Nitrogen-Containing Heterocycles.ontosight.ai
The synthetic utility of quinoline-5,6-diamine extends beyond the synthesis of quinoxalines and pyrimidoquinolines. Its vicinal diamine functionality is a versatile handle for the construction of a wide array of other nitrogen-containing heterocycles. nih.gov For example, reaction with nitrous acid can yield the corresponding triazole, a five-membered heterocyclic ring.
Furthermore, condensation with various one-carbon electrophiles can lead to the formation of fused imidazole (B134444) derivatives. These reactions highlight the adaptability of quinoline-5,6-diamine as a scaffold for generating diverse and complex heterocyclic structures that are of interest in medicinal chemistry and materials science. ontosight.aiacs.orgnih.gov
Strategies for Functional Group Transformations at the Diamine Moiety
The two primary amino groups of quinoline-5,6-diamine dihydrochloride are the primary sites of its reactivity, allowing for a multitude of functional group transformations. These transformations are key to modifying the properties of the parent molecule and for introducing more complex chemical structures.
Amine Reactivity in Coupling and Condensation Reactions.jlu.edu.cnguidechem.com
The amino groups of quinoline-5,6-diamine exhibit typical nucleophilic reactivity, readily participating in a variety of coupling and condensation reactions. These include acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes and ketones to form Schiff bases (imines).
These reactions are fundamental in organic synthesis and provide a means to attach a wide range of substituents to the quinoline core. For example, the formation of amides can be used to introduce new functional groups or to protect one of the amino groups while the other is being modified. The resulting imines can be further reduced to secondary amines, providing another avenue for derivatization.
Introduction of Advanced Chemical Moieties.guidechem.com
Beyond simple acylation and condensation, the diamine moiety can be utilized to introduce more complex and functionally advanced chemical groups. For instance, diazotization of one or both amino groups, followed by Sandmeyer-type reactions, can be employed to introduce a variety of substituents, including halogens, cyano groups, and hydroxyl groups.
Derivatization for Enhanced Analytical Detection (e.g., LC-MS derivatization reagents)
In the field of analytical chemistry, derivatization is a frequently employed technique to improve the detection and separation of analytes, particularly in liquid chromatography-mass spectrometry (LC-MS). ddtjournal.com This process involves chemically modifying the analyte to enhance its ionization efficiency, which in turn increases the sensitivity of the analysis. ddtjournal.com While the broader class of quinoline-containing compounds has seen use as derivatization agents—for instance, 2-hydrazinoquinoline (B107646) has been identified as an effective reagent for the LC-MS analysis of carboxylic acids, aldehydes, and ketones—the scientific literature does not currently provide specific examples of this compound being utilized for this purpose. nih.gov The primary amino groups of quinoline-5,6-diamine suggest potential reactivity for derivatization, but dedicated studies to develop and validate it as a derivatization reagent for LC-MS applications are not apparent in the reviewed literature.
Applications in Supramolecular Chemistry and Materials Science
Crystal engineering involves the design and synthesis of crystalline solids with desired properties, often by controlling intermolecular interactions. researchgate.net The planar aromatic system of the quinoline ring is conducive to π-stacking interactions, which are a significant force in the packing of many aromatic molecules within a crystal lattice. Although π-π stacking interactions have been investigated in the crystal structures of various quinoline derivatives, a specific focus on the role and nature of these interactions in the crystal engineering of this compound has not been a prominent subject of published research. The presence and protonation state of the amino groups at the 5 and 6 positions would be expected to modulate the electron density of the aromatic system, thereby influencing the geometry and strength of any potential π-stacking interactions.
Quinoline-5,6-diamine serves as a valuable precursor in the synthesis of more complex heterocyclic systems that can function as ligands in coordination chemistry. nih.govresearchgate.net The ortho-diamine functionality is a key reactive site for the construction of fused ring systems. Through cyclization reactions with various reagents, quinoline-5,6-diamine can be transformed into a range of polycyclic aromatic compounds with multiple nitrogen donor atoms, which are well-suited for chelating metal ions.
These synthetic transformations allow for the creation of a variety of ligand scaffolds. For example, reaction with 1,2-dicarbonyl compounds can yield pyrazino[2,3-f]quinoline derivatives, while condensation with carboxylic acids or their derivatives can produce imidazo[4,5-f]quinolines. The resulting heterocyclic systems are structurally analogous to well-known chelating ligands like 1,10-phenanthroline (B135089) and can be used to form stable complexes with a variety of transition metals. The specific properties of the resulting coordination complexes can be tailored by the choice of both the metal ion and the substituents on the ligand framework.
Below is a table summarizing some potential synthetic pathways for ligand synthesis starting from an o-diaminoquinoline such as quinoline-5,6-diamine.
| Starting Material | Reactant Type | Resulting Ligand Scaffold |
|---|---|---|
| Quinoline-5,6-diamine | 1,2-Dicarbonyl compounds | Pyrazino[2,3-f]quinoline |
| Quinoline-5,6-diamine | Carboxylic Acids / Aldehydes | Imidazo[4,5-f]quinoline |
| Quinoline-5,6-diamine | Phosgene / Equivalents | Imidazo[4,5-f]quinolin-2(1H)-one |
Mechanistic Investigations of Chemical Transformations Involving Quinoline 5,6 Diamine Dihydrochloride
Elucidation of Reaction Pathways and Intermediate Species
The most significant chemical transformation of quinoline-5,6-diamine (B1297419) is its use as a building block for creating polycyclic aromatic systems through cyclocondensation reactions. The primary reaction pathway involves the condensation with 1,2-dicarbonyl compounds to form pyrido[3,4-b]phenazine derivatives.
The generally accepted mechanism for this transformation proceeds through several distinct steps. The reaction is initiated by the nucleophilic attack of one of the amino groups of the quinoline-5,6-diamine on one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a second nucleophilic attack from the adjacent amino group on the remaining carbonyl carbon. These sequential additions lead to the formation of a non-aromatic, cyclic diol intermediate. This intermediate is typically unstable and readily undergoes a double dehydration (loss of two water molecules) to achieve a thermodynamically stable, fully aromatic pyrido[3,4-b]phenazine system. While the diol and subsequent partially dehydrated species are key intermediates, they are often transient and not isolated during the reaction. researchgate.netnih.gov
The pathway can be summarized as follows:
Initial Nucleophilic Attack: One amine group attacks a carbonyl carbon.
Second Nucleophilic Attack: The second amine group attacks the adjacent carbonyl carbon, initiating cyclization.
Cyclized Intermediate Formation: A dihydroxydihydropyrido[3,4-b]phenazine intermediate is formed.
Dehydration/Aromatization: The intermediate eliminates two molecules of water to yield the final, stable aromatic product.
| Step | Reactant(s) | Key Intermediate Species | Product(s) | Description |
|---|---|---|---|---|
| 1 | Quinoline-5,6-diamine, 1,2-Dicarbonyl Compound | Amino-hemiaminal | - | Initial nucleophilic addition to form a transient intermediate. |
| 2 | Amino-hemiaminal intermediate | Cyclized Dihydroxydihydropyrido[3,4-b]phenazine | - | Intramolecular cyclization to form the fused ring system. |
| 3 | Cyclized Intermediate | Partially dehydrated species | Pyrido[3,4-b]phenazine, Water | Stepwise elimination of water molecules to achieve aromaticity. |
Role of Catalysts and Reagents in Reaction Selectivity and Efficiency
The choice of catalysts and reagents is paramount in directing the outcome and efficiency of transformations involving quinoline-5,6-diamine and its precursors. These agents can influence reaction rates, improve yields, and prevent the formation of unwanted side products.
Acid Catalysis in Cyclocondensation: The condensation reaction between quinoline-5,6-diamine and 1,2-dicarbonyl compounds is frequently performed in the presence of an acid catalyst, such as glacial acetic acid. mdpi.com The catalyst's role is to protonate the oxygen atom of the carbonyl groups on the dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the relatively weak nucleophilic amino groups of the diamine. This activation significantly accelerates the initial steps of the reaction, leading to higher efficiency and often allowing the reaction to proceed at lower temperatures. researchgate.net
Reagents in Precursor Synthesis: The synthesis of the diamine moiety itself often involves specific reagents that determine the reaction's success. For instance, in syntheses starting from an angularly annelated selenadiazoloquinolone, phosphorus oxychloride (POCl₃) is employed. Its primary role is as a dehydrating and chlorinating agent to aromatize a pyridone ring into a more reactive chloro-substituted pyridine (B92270) ring. researchgate.net The mechanism involves the formation of a phosphorylated intermediate, which is subsequently displaced by a chloride ion. nih.gov Following this, a reducing agent like tin(II) chloride (SnCl₂·2H₂O) is used for reductive deselenation, cleaving the selenium-nitrogen bonds of the selenadiazole ring to unmask the 1,2-diamine functionality. acsgcipr.org The choice of SnCl₂ is crucial for its effectiveness in this specific reduction without over-reducing other parts of the molecule.
| Catalyst/Reagent | Reaction Type | Mechanistic Role | Impact on Selectivity and Efficiency |
|---|---|---|---|
| Acetic Acid | Cyclocondensation | Protonates carbonyl groups, increasing their electrophilicity. | Increases reaction rate and overall yield of the phenazine (B1670421) product. |
| Phosphorus Oxychloride (POCl₃) | Aromatization/Chlorination | Converts hydroxyl groups (in pyridone tautomer) into good leaving groups for substitution by chloride. | Enables the efficient conversion of a pyridone precursor to a reactive chloropyridine intermediate. |
| Tin(II) Chloride (SnCl₂·2H₂O) | Reduction/Deselenation | Acts as a reducing agent via electron transfer to cleave Se-N bonds. | Selectively reduces the selenadiazole ring to form the desired diamine without affecting the quinoline (B57606) core. |
Kinetic and Thermodynamic Aspects of Reactions
While comprehensive quantitative kinetic and thermodynamic data for reactions involving quinoline-5,6-diamine dihydrochloride (B599025) are not extensively documented in the literature, qualitative assessments can be made based on reported reaction conditions and the nature of the products formed.
Kinetic Aspects: The cyclocondensation reaction to form pyrido[3,4-b]phenazines typically requires heating (reflux), indicating the presence of a significant activation energy barrier. mdpi.com Based on analogous condensation reactions like the Friedländer synthesis, the rate-determining step is likely the intramolecular cyclization or the subsequent dehydration/aromatization, rather than the initial nucleophilic attack. researchgate.net The use of an acid catalyst is a key kinetic strategy to lower this activation barrier and increase the reaction rate, as it facilitates the initial, crucial bond-forming steps.
Thermodynamic Aspects: The formation of the highly conjugated, aromatic pyrido[3,4-b]phenazine system from quinoline-5,6-diamine and a dicarbonyl compound is a thermodynamically highly favorable process. The driving force for the reaction is the formation of the stable aromatic ring system, which results in a significant release of energy (a large negative Gibbs free energy change, ΔG). While thermodynamic parameters for the entire reaction are not available, data for the core phenazine structure provide insight into the stability of the product. The standard enthalpy of formation for phenazine is positive, but its formation from precursors via reactions that also produce stable small molecules like water is strongly favored. nist.gov The stability of the final product ensures that the reaction equilibrium lies far to the right, leading to high conversion of the reactants.
| Thermodynamic Property | Value | Significance |
|---|---|---|
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | 299.7 kJ·mol⁻¹ | Indicates the energy content of the molecule relative to its constituent elements in their standard states. nist.gov |
| Standard Molar Enthalpy of Combustion (solid, 298.15 K) | -6031.9 kJ·mol⁻¹ | Represents the large amount of energy released upon combustion, reflecting the energetic nature of the aromatic system. nist.gov |
| Standard Molar Entropy (gas, 298.15 K) | 355.7 J·mol⁻¹·K⁻¹ | Measures the degree of molecular disorder of the phenazine molecule in the gaseous state. nist.gov |
Structure Reactivity Relationship Srr Studies of Quinoline 5,6 Diamine Dihydrochloride Derivatives
Systematic Probing of Structural Modifications on Chemical Reactivity
The chemical reactivity of quinoline-5,6-diamine (B1297419) dihydrochloride (B599025) is intrinsically linked to its electronic and steric properties. The diamino substitution at the 5 and 6 positions of the quinoline (B57606) ring system significantly activates the molecule towards certain chemical transformations, particularly those involving the amino groups. The dihydrochloride form ensures stability and solubility but can also influence reactivity by protonating the nitrogen atoms, thereby modulating their nucleophilicity.
Systematic studies often involve the introduction of various substituents at different positions on the quinoline ring to observe their effects on reaction outcomes. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can dramatically alter the electron density of the quinoline system and the basicity of the amino groups.
Influence of Substituents on Electrophilic Cyclization:
In reactions analogous to the electrophilic cyclization of N-(2-alkynyl)anilines to form quinolines, the nature of substituents on the aniline (B41778) ring (in this case, the quinoline ring) has been shown to have a notable impact on reaction yields. nih.gov While a direct study on quinoline-5,6-diamine dihydrochloride is not extensively documented, inferences can be drawn from related systems. For example, the presence of para-substituents ranging from weakly electron-withdrawing (e.g., -Br) to strongly electron-withdrawing (e.g., -NO₂) on an aniline ring did not significantly hamper the yields of corresponding quinoline derivatives in certain cyclization reactions. nih.gov This suggests a degree of robustness in the cyclization process to electronic variations. Conversely, the introduction of bulky substituents near the reactive sites can introduce steric hindrance, potentially lowering reaction rates and yields.
To systematically probe these effects on this compound, a series of derivatives can be synthesized with substituents at positions 2, 4, 7, and 8. The reactivity of these derivatives in key reactions such as condensation, cyclization, and substitution can then be quantitatively assessed.
Interactive Data Table: Hypothetical Reactivity Data for Substituted Quinoline-5,6-diamine Derivatives in a Model Condensation Reaction
| Substituent (R) at C4 | Reaction Yield (%) | Reaction Time (hours) |
| -H | 85 | 4 |
| -CH₃ (EDG) | 92 | 3 |
| -OCH₃ (EDG) | 95 | 2.5 |
| -Cl (EWG) | 78 | 6 |
| -NO₂ (EWG) | 65 | 10 |
Correlations between Molecular Architecture and Synthetic Outcomes
The molecular architecture of this compound derivatives dictates the regioselectivity and stereoselectivity of their reactions. The relative positions of the two amino groups create a unique reactive environment, making the molecule a valuable precursor for the synthesis of complex heterocyclic systems, such as imidazoquinolines. nih.gov
Cyclization Reactions:
The synthesis of imidazoquinolines from diamino quinolines is a prime example of how molecular architecture influences synthetic outcomes. The reaction of a diamino quinoline with formic acid leads to cyclization, forming the imidazole (B134444) ring fused to the quinoline core. nih.gov The efficiency of this cyclization can be influenced by substituents on the quinoline ring that affect the nucleophilicity of the amino groups and the stability of the intermediate species. For instance, electron-donating groups would be expected to enhance the nucleophilicity of the amino groups, potentially leading to faster and higher-yielding cyclizations.
In the synthesis of more complex fused systems, the inherent asymmetry of a substituted quinoline-5,6-diamine can lead to the formation of regioisomers. The control of this regioselectivity is a significant challenge and a key area of study. For example, in palladium-catalyzed C-H activation reactions of substituted amino-quinolines, the choice of phosphine (B1218219) ligands can selectively control whether N-arylation or C-H activation occurs, demonstrating the profound impact of the molecular environment on the reaction pathway. researchgate.net
Research Findings on Synthetic Outcomes:
Synthesis of Diaminoquinolines: The preparation of 5,6-diaminoquinoline can be achieved from 6-nitroquinoline, which is produced via the Skraup reaction of 4-nitroaniline (B120555). nih.gov Subsequent treatment with hydroxylamine (B1172632) hydrochloride and reduction provides the diamine in high yield. nih.gov
Late-Stage Functionalization: The development of synthetic routes that allow for late-stage modification is highly desirable. For instance, in the synthesis of substituted imidazoquinolines, a strategy involving the initial construction of a diamino quinoline scaffold followed by cyclization with various benzaldehyde (B42025) or benzoic acid derivatives allows for the introduction of diverse substituents at a late stage. nih.gov
Desulfurative Cyclization: An efficient one-pot synthesis of quinolines from o-aminothiophenol and 1,3-ynones involves a desulfurative cyclization step mediated by iodine. nih.gov This type of reaction highlights alternative strategies for quinoline synthesis where the reactivity of the starting materials is carefully orchestrated to achieve the desired outcome.
Computational Modelling of SRR for Predictive Synthesis
Computational chemistry offers powerful tools to elucidate the structure-reactivity relationships of this compound derivatives at a molecular level. Methods such as Density Functional Theory (DFT) can be employed to calculate the electronic properties of these molecules and model the transition states of their reactions. This allows for the prediction of reaction pathways and the rationalization of experimentally observed outcomes.
Predicting Reactivity and Regioselectivity:
By calculating properties such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potentials, researchers can gain insights into the relative nucleophilicity and electrophilicity of different sites within the molecule. For example, the calculated charge distribution on the nitrogen atoms of substituted quinoline-5,6-diamines can help predict which amino group is more likely to act as the initial nucleophile in a condensation or cyclization reaction.
Transition state modeling can be used to compare the activation energies of different possible reaction pathways, thereby predicting the most likely product. For instance, in a reaction that could yield multiple regioisomers, calculating the energies of the respective transition states can predict the major product, guiding the design of more selective synthetic methods. While specific computational studies on the synthetic reactivity of this compound are not prevalent in the searched literature, the principles have been applied to similar heterocyclic systems.
Quantitative Structure-Activity Relationship (QSAR) in Synthesis:
While QSAR is more commonly associated with predicting biological activity, similar principles can be applied to model synthetic reactivity. researchgate.net By developing mathematical models that correlate structural descriptors of a series of quinoline-5,6-diamine derivatives with their observed reactivity (e.g., reaction yields or rates), it is possible to create predictive tools. These models can help in the virtual screening of potential reactants and the optimization of reaction conditions, thereby accelerating the discovery of new synthetic routes. A 3D-QSAR model, for example, was successfully built to guide the design of more potent anticancer compounds based on a 1,3,5-triazine (B166579) scaffold, demonstrating the utility of this approach in chemical synthesis. nih.gov
Emerging Research Directions and Methodological Advancements in Quinoline 5,6 Diamine Dihydrochloride Chemistry
Integrated Experimental and Computational Approaches
The synergy between computational chemistry and experimental synthesis is revolutionizing how researchers approach molecular design and reactivity studies for complex molecules like quinoline-5,6-diamine (B1297419) dihydrochloride (B599025). This integrated approach allows for the in silico prediction of molecular properties, reaction pathways, and biological activities, which can then be strategically validated in the laboratory, saving significant time and resources. mdpi.com
Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of quinoline (B57606) derivatives. nih.gov For quinoline-5,6-diamine, these calculations can predict key reactivity descriptors. For instance, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can identify the most likely sites for electrophilic and nucleophilic attack, while calculated atomic charges can predict sites for electrostatic interactions. mdpi.com Such computational insights are invaluable for designing synthetic routes and predicting the outcome of reactions involving the diamine functional groups.
Furthermore, ligand-based design strategies like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA) have been successfully used on other quinoline derivatives to build models that correlate molecular structure with biological activity. mdpi.com These models generate contour maps identifying regions where steric or electrostatic modifications could enhance a desired effect, guiding the synthesis of new derivatives. mdpi.com For quinoline-5,6-diamine, such models could predict how substitutions on the quinoline ring or modifications of the amino groups would influence its properties for specific applications. Molecular docking studies further complement this by simulating the interaction of the molecule with biological targets, such as enzymes, providing insights into binding affinity and orientation. researchgate.netfrontiersin.org
| Computational Method | Predicted Property for Quinoline Scaffold | Experimental Validation | Reference |
| Density Functional Theory (DFT) | Electronic structure (HOMO-LUMO gap), reactivity sites, thermodynamic stability. | Spectroscopic analysis (UV-Vis, NMR), reaction regioselectivity, calorimetry. | nih.gov |
| 3D-QSAR / CoMFA | Structure-activity relationships, identification of key structural features for activity. | Synthesis of proposed derivatives and subsequent bioactivity screening. | mdpi.com |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes). | In vitro enzyme inhibition assays, X-ray crystallography of ligand-protein complexes. | researchgate.netfrontiersin.org |
High-Throughput Synthesis and Characterization Platforms
The demand for large libraries of chemical compounds for drug discovery and materials science has spurred the development of high-throughput synthesis (HTS) and screening platforms. nih.govmdpi.com These technologies enable the rapid, parallel synthesis and evaluation of numerous derivatives, accelerating the discovery of molecules with desired properties. rug.nlrsc.org For a scaffold like quinoline-5,6-diamine, HTS offers a powerful tool to explore its chemical space efficiently.
Modern HTS platforms often utilize automated liquid handling robotics to perform numerous reactions in parallel in microplate formats. mdpi.com This approach can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the synthesis of quinoline-5,6-diamine itself or its subsequent derivatization. nih.gov For example, the reaction of the diamine moiety with a library of dicarbonyl compounds to form new heterocyclic rings can be performed in a high-throughput manner to generate a diverse collection of fused-ring systems.
| HTS Platform / Technique | Principle of Operation | Application to Quinoline-5,6-diamine Chemistry | Reference |
| Automated Parallel Synthesis | Robotic systems perform multiple reactions simultaneously in well-plates. | Rapidly synthesize a library of derivatives by reacting the diamine with various electrophiles. | rsc.org |
| Microdroplet Reaction Systems | Reactions occur in micro-scale droplets, often accelerating rates. Coupled with MS for real-time analysis. | High-speed optimization of synthetic conditions and screening for desired products. | nih.govnih.gov |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. | Efficiently generate structurally diverse and complex quinoline derivatives in a single step. | rug.nl |
Future Prospects in Advanced Organic Synthesis and Chemical Materials Design
The unique structure of quinoline-5,6-diamine dihydrochloride, featuring an ortho-diamine functionality on a rigid, aromatic quinoline backbone, makes it a highly promising precursor for advanced applications in both organic synthesis and materials science.
In Advanced Organic Synthesis, the ortho-diamine moiety is a classical and powerful functional group for the construction of new heterocyclic rings. It can undergo condensation reactions with a wide array of 1,2-dicarbonyl compounds, carboxylic acids, or their derivatives to form fused five- or six-membered rings. This positions quinoline-5,6-diamine as a key intermediate for synthesizing complex, polycyclic heteroaromatic systems, such as quinoline-fused quinoxalines or imidazoles. nih.govwikipedia.org These extended conjugated systems are of significant interest for their potential electronic and photophysical properties.
In Chemical Materials Design, the prospects are particularly exciting.
Polymer Synthesis: Drawing parallels with o-phenylenediamine (B120857), which is known to undergo oxidative polymerization, quinoline-5,6-diamine can be envisioned as a monomer for novel polymers. wikipedia.orgacs.org The resulting polymers would feature quinoline units integrated directly into the polymer backbone, potentially leading to materials with unique conductive, thermal, or photoluminescent properties. Such materials could find applications in organic electronics or sensor technology. The development of biobased diamine monomers is also a growing field, suggesting future potential for sustainable polymer production. alderbioinsights.co.uk Furthermore, quinoline derivatives have been incorporated into polymers using techniques like Ring-Opening Metathesis Polymerization (ROMP) to create chiral polymers. nih.govresearchgate.net
Coordination Chemistry and Catalysis: The two adjacent nitrogen atoms of the diamine group, along with the nitrogen atom of the quinoline ring, make quinoline-5,6-diamine an excellent candidate for a multidentate ligand in coordination chemistry. acs.org It can form stable complexes with various metal ions. mdpi.com These metal complexes could exhibit interesting catalytic activities, magnetic properties, or be used as building blocks for creating larger supramolecular structures or metal-organic frameworks (MOFs).
Functional Dyes and Probes: The quinoline scaffold is the core of many fluorescent molecules. nih.gov The diamine groups of quinoline-5,6-diamine provide reactive handles for the attachment of other fluorophores or functional groups. This allows for the rational design of novel fluorescent probes for sensing ions or biomolecules, or for use in live-cell imaging. nih.gov
| Application Area | Key Structural Feature | Potential Material/Molecule | Prospective Properties/Uses |
| Advanced Organic Synthesis | ortho-Diamine | Fused polycyclic heterocycles (e.g., quinolino[5,6-b]quinoxalines) | Building blocks for pharmaceuticals, organic electronics. |
| Polymer Chemistry | Polymerizable diamine | Quinoline-based polymers | Conductive materials, thermal stability, optical materials. |
| Coordination Chemistry | Multidentate ligand capability | Metal-quinoline-diamine complexes | Catalysis, magnetic materials, building blocks for MOFs. |
| Functional Materials | Reactive amine handles | Fluorescent dyes and sensors | Bio-imaging, chemical sensing, diagnostics. |
Q & A
Q. What are the standard synthetic routes for quinoline-5,6-diamine dihydrochloride, and how is its purity validated?
this compound is typically synthesized via reduction of 6-nitro-quinoline-5-amine using tin(II) chloride (SnCl₂) in acidic aqueous ethanol under reflux. The reaction is stirred for 4 hours, yielding the diamine intermediate, which is then purified via recrystallization or column chromatography. Purity is validated using HPLC (>99% purity), ¹H/¹³C NMR, and mass spectrometry (MS). For structural confirmation, elemental analysis and IR spectroscopy are employed to verify amine functional groups .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- ¹H NMR : To confirm aromatic proton environments and amine hydrogens (δ ~5–6 ppm).
- HPLC : For purity assessment (≥97% by reversed-phase C18 columns).
- Mass spectrometry (ESI) : To verify molecular weight (e.g., m/z 224 [M+1] for related quinoline derivatives).
- IR spectroscopy : To identify N–H stretching (3200–3500 cm⁻¹) and aromatic C=C vibrations. Cross-referencing with elemental analysis ensures stoichiometric consistency .
Q. How should researchers handle stability studies for this compound under varying storage conditions?
Stability is assessed via accelerated degradation studies:
- Thermal stress : Store at 40–60°C for 1–4 weeks and monitor decomposition via HPLC.
- Hydrolytic conditions : Expose to pH 3–9 buffers and analyze degradation products.
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure. Data from these studies inform optimal storage (e.g., desiccated, 2–8°C) and handling protocols .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to enhance yield and scalability?
Optimization strategies include:
- Alternative reducing agents : Replace SnCl₂ with catalytic hydrogenation (e.g., Pd/C) to reduce metal contamination.
- Solvent systems : Test ethanol-water mixtures or ionic liquids to improve solubility.
- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track nitro-group reduction kinetics. Scalability trials should assess batch vs. continuous flow reactors for reproducibility .
Q. What methodologies resolve contradictions in reported biological activities of quinoline-5,6-diamine derivatives?
Discrepancies in antimicrobial or anticancer activity data may arise from:
- Structural variability : Substituent effects (e.g., methyl vs. benzyl groups) on bioactivity.
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines.
- Synergistic studies : Evaluate combinatorial effects with known antibiotics (e.g., β-lactams) to clarify mechanisms .
Q. How can computational modeling guide the design of quinoline-5,6-diamine-based inhibitors for enzyme targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets like LSD1 or tyrosine kinases.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity.
- MD simulations : Analyze protein-ligand stability over 100-ns trajectories in explicit solvent .
Q. What strategies improve the selectivity of quinoline-5,6-diamine derivatives in complex biological matrices?
- Derivatization : Introduce fluorophores (e.g., dansyl chloride) for tracking cellular uptake via fluorescence microscopy.
- Prodrug design : Mask amines with acetyl or tert-butoxycarbonyl (Boc) groups to enhance membrane permeability.
- Metabolite profiling : Use LC-MS/MS to identify off-target interactions in hepatic microsomal assays .
Methodological Considerations for Data Interpretation
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in quinoline-5,6-diamine derivatives?
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra to assess hydrogen bonding impacts.
- Dynamic processes : Use variable-temperature NMR to resolve tautomerism or rotational barriers.
- X-ray crystallography : Resolve ambiguities with single-crystal structures, as done for 4-chloro-6,7-dimethoxyquinoline .
Q. What experimental designs are critical for evaluating quinoline-5,6-diamine’s role in multi-drug resistance (MDR) reversal?
- Efflux pump assays : Use fluorescent substrates (e.g., ethidium bromide) in Gram-negative bacteria with/without inhibitors.
- Gene expression profiling : Quantify MDR1/P-gp levels via qRT-PCR in cancer cell lines post-treatment.
- Cytotoxicity panels : Test across NCI-60 cell lines to identify structure-activity trends .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Synthetic yield | 70–85% (SnCl₂ reduction) | |
| Purity (HPLC) | ≥97% (C18 column, MeOH:H₂O mobile phase) | |
| Thermal decomposition | 403–404 K (melting point) | |
| Antimicrobial activity (MIC) | 2–16 µg/mL (vs. S. aureus, E. coli) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
